1-(Isocyanomethyl)-1H-benzotriazole

Description

The exact mass of the compound 1-(Isocyanomethyl)-1H-benzotriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Isocyanomethyl)-1H-benzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Isocyanomethyl)-1H-benzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

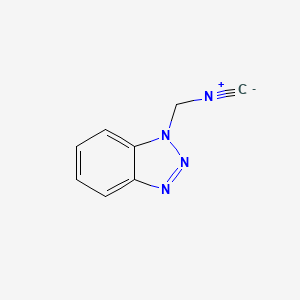

Structure

3D Structure

Properties

IUPAC Name |

1-(isocyanomethyl)benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-9-6-12-8-5-3-2-4-7(8)10-11-12/h2-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTNZXMSOPEFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CN1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397045 | |

| Record name | 1-(Isocyanomethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87022-42-2 | |

| Record name | 1-(Isocyanomethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Isocyanomethyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Isocyanomethyl)-1H-benzotriazole

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(isocyanomethyl)-1H-benzotriazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of 1-(Isocyanomethyl)-1H-benzotriazole

1-(Isocyanomethyl)-1H-benzotriazole, also known as (1H-Benzotriazol-1-yl)methyl isocyanide, is a unique bifunctional molecule incorporating both a stable benzotriazole moiety and a reactive isocyanide group.[1][2] The benzotriazole unit is a well-known pharmacophore and a valuable synthon in organic chemistry, recognized for its role in the development of antimicrobial, anticonvulsant, and anti-inflammatory agents.[3] Furthermore, benzotriazole and its derivatives are widely used as corrosion inhibitors and photostabilizers.[4] The isocyanide functional group is a powerful tool for constructing complex molecular architectures through multicomponent reactions, such as the Ugi and Passerini reactions, making it highly valuable in combinatorial chemistry and drug discovery. The combination of these two functionalities in a single molecule makes 1-(isocyanomethyl)-1H-benzotriazole a highly attractive building block for the synthesis of novel pharmaceuticals and functional materials.

Synthesis of 1-(Isocyanomethyl)-1H-benzotriazole: A Two-Step Approach

The synthesis of 1-(isocyanomethyl)-1H-benzotriazole is most effectively achieved through a two-step sequence commencing with the N-alkylation of 1H-benzotriazole to form an N-methylformamide intermediate, followed by its dehydration to the target isocyanide. This approach offers a reliable and scalable route to the desired product.

Step 1: Synthesis of N-((1H-benzotriazol-1-yl)methyl)formamide

The initial step involves the formation of the formamide precursor, N-((1H-benzotriazol-1-yl)methyl)formamide. This is typically achieved through the reaction of 1H-benzotriazole with a suitable N-(halomethyl)formamide or a related formaldehyde and formamide equivalent. A plausible and efficient method involves the reaction of 1H-benzotriazole with N-(chloromethyl)formamide, which can be generated in situ or used as a stable reagent.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is chosen to facilitate the dissolution of the starting materials and to promote the nucleophilic substitution reaction.

-

Base: A mild inorganic base like potassium carbonate (K₂CO₃) is employed to deprotonate the 1H-benzotriazole, generating the more nucleophilic benzotriazolide anion, which then displaces the chloride from N-(chloromethyl)formamide. The use of a mild base prevents potential side reactions.

-

Temperature: The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate without causing decomposition of the starting materials or product.

Experimental Protocol: Synthesis of N-((1H-benzotriazol-1-yl)methyl)formamide

-

To a stirred solution of 1H-benzotriazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Slowly add N-(chloromethyl)formamide (1.1 eq) to the reaction mixture at room temperature.

-

Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford N-((1H-benzotriazol-1-yl)methyl)formamide.[5]

Step 2: Dehydration of N-((1H-benzotriazol-1-yl)methyl)formamide to 1-(Isocyanomethyl)-1H-benzotriazole

The crucial step in the synthesis is the dehydration of the formamide intermediate to the corresponding isocyanide. Several reagents are effective for this transformation, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base being a widely used and efficient method.[6]

Causality of Experimental Choices:

-

Dehydrating Agent: Phosphorus oxychloride is a powerful dehydrating agent that readily reacts with the formamide to form a Vilsmeier-type intermediate, which then eliminates to form the isocyanide.

-

Base: A tertiary amine, such as triethylamine (Et₃N) or pyridine, is essential to neutralize the hydrochloric acid generated during the reaction, preventing unwanted side reactions and promoting the elimination step.

-

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and to minimize the formation of byproducts.

Experimental Protocol: Synthesis of 1-(Isocyanomethyl)-1H-benzotriazole

-

Dissolve N-((1H-benzotriazol-1-yl)methyl)formamide (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 1-(isocyanomethyl)-1H-benzotriazole.

Caption: Synthetic pathway for 1-(Isocyanomethyl)-1H-benzotriazole.

Characterization of 1-(Isocyanomethyl)-1H-benzotriazole

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(isocyanomethyl)-1H-benzotriazole. The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₈H₆N₄ |

| Molecular Weight | 158.16 g/mol [1][7] |

| CAS Number | 87022-42-2[1][7] |

| Appearance | Yellow to beige or orange powder[4] |

| Melting Point | 80 - 84 °C[4] |

| Purity (by HPLC) | >97.0%[1] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation of 1-(isocyanomethyl)-1H-benzotriazole.[7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring and the methylene protons adjacent to the isocyanide group. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.3-8.1 ppm. The methylene protons (-CH₂-) are expected to appear as a singlet at approximately δ 5.5-6.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. Key signals include those for the aromatic carbons of the benzotriazole ring (typically in the δ 110-145 ppm range), the methylene carbon, and the isocyanide carbon (which is expected to be in the δ 155-165 ppm region).

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the isocyanide functional group, which exhibits a strong and characteristic stretching vibration (ν) in the range of 2150-2100 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic and methylene groups, and C=C and C=N stretching vibrations of the benzotriazole ring.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 158.16.

Applications in Drug Development and Organic Synthesis

The unique structural features of 1-(isocyanomethyl)-1H-benzotriazole make it a valuable tool for medicinal chemists and synthetic organic chemists.

-

Multicomponent Reactions for Drug Discovery: The isocyanide functionality allows for the rapid generation of diverse molecular scaffolds through multicomponent reactions. By employing 1-(isocyanomethyl)-1H-benzotriazole in Ugi or Passerini reactions, complex molecules incorporating the biologically active benzotriazole moiety can be synthesized in a single step. This is highly advantageous for the construction of compound libraries for high-throughput screening in drug discovery programs.

-

Synthesis of Novel Heterocycles: The reactivity of the isocyanide group can be harnessed to construct novel heterocyclic systems. Cycloaddition reactions and insertions into various bonds can lead to the formation of unique ring systems with potential pharmacological activity.

-

Coordination Chemistry and Materials Science: The benzotriazole and isocyanide groups can act as ligands for metal ions, leading to the formation of coordination complexes with interesting catalytic or material properties.[4] These complexes could find applications in catalysis, sensing, or as functional materials.

Caption: Applications of 1-(Isocyanomethyl)-1H-benzotriazole.

Conclusion

1-(Isocyanomethyl)-1H-benzotriazole is a valuable and versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. The two-step synthetic route via a formamide intermediate provides a reliable method for its preparation. Its unique combination of a stable, biologically relevant benzotriazole core and a highly reactive isocyanide handle opens up numerous possibilities for the creation of novel and complex molecules. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the diverse applications of this promising compound.

References

-

PubChem. 1-(Isocyanomethyl)-1H-benzotriazole. National Center for Biotechnology Information. [Link]

- Cai, Y. H., et al. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678.

-

ResearchGate. 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... [Link]

-

TSI Journals. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. [Link]

- Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy, 16(5), 315-326.

-

ResearchGate. Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con... [Link]

- Koch, N., et al. (2024). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene.

-

The Royal Society of Chemistry. Electronic Supplementary Information for “Enhancing the Resolution of 1H and 13C Solid-State NMR Spectra by Reduction of Aniso... [Link]

-

PrepChem.com. Synthesis of N-methylformamide. [Link]

-

SpectraBase. 1H-benzotriazole - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. Idealized dehydration of a formamide yields its respective isocyanide... [Link]

-

The Royal Society of Chemistry. An anomalous hydration/dehydration sequence for the mild generation of a nitrile oxide. [Link]

Sources

- 1. 1-(Isocyanomethyl)-1H-benzotriazole | CymitQuimica [cymitquimica.com]

- 2. 1-(Isocyanomethyl)-1H-benzotriazole | CymitQuimica [cymitquimica.com]

- 3. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(Isocyanomethyl)-1H-benzotriazole | C8H6N4 | CID 3832111 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(Isocyanomethyl)-1H-benzotriazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(Isocyanomethyl)-1H-benzotriazole, a versatile heterocyclic compound with applications in organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The synthesis, structural elucidation, and spectroscopic interpretation are presented to provide a comprehensive understanding of this molecule.

Introduction

1-(Isocyanomethyl)-1H-benzotriazole (C₈H₆N₄, Molar Mass: 158.16 g/mol ) belongs to the well-studied class of N-substituted benzotriazoles, which are known for their utility as synthetic intermediates.[2][3] The presence of the isocyanomethyl group provides a reactive handle for various chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[1] Accurate characterization using spectroscopic methods is paramount for confirming its structure and purity, ensuring its effective use in subsequent reactions.

Molecular Structure and Properties:

Synthesis and Mechanistic Insight

The work of Alan R. Katritzky and his research group has extensively detailed the synthesis and reactivity of N-substituted benzotriazoles.[2][3][5][6] A plausible synthetic pathway would involve the reaction of the sodium salt of benzotriazole with a suitable isocyanomethyl halide, such as isocyanomethyl chloride or bromide. The benzotriazole anion acts as a nucleophile, displacing the halide to form the N-C bond. This method generally favors the formation of the N1-substituted isomer, which is the desired product in this case.

The choice of an aprotic solvent, such as DMF or acetonitrile, is crucial to prevent the quenching of the benzotriazole anion and to facilitate the SN2 reaction. The reaction temperature would likely be kept moderate to avoid decomposition of the isocyanomethyl halide.

Spectroscopic Data and Interpretation

The structural features of 1-(Isocyanomethyl)-1H-benzotriazole give rise to a unique spectroscopic fingerprint. The following sections detail the expected and reported data from NMR, IR, and Mass Spectrometry. Although the direct spectra were not publicly accessible, the information is based on data compiled by spectral databases from reputable sources.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(Isocyanomethyl)-1H-benzotriazole, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit signals corresponding to the aromatic protons of the benzotriazole ring and the methylene protons of the isocyanomethyl group.

-

Aromatic Protons (Benzotriazole Ring): The four protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the asymmetry of the N1-substitution, these protons are chemically non-equivalent and are expected to show a complex splitting pattern, likely as two or more multiplets. For comparison, the aromatic protons of the parent 1H-benzotriazole appear around δ 7.3-8.0 ppm.[7]

-

Methylene Protons (-CH₂-): The two protons of the methylene group attached to the benzotriazole nitrogen and the isocyano group are expected to appear as a singlet further downfield. The electron-withdrawing nature of both the benzotriazole ring and the isocyano group will deshield these protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.

-

Aromatic Carbons (Benzotriazole Ring): The six carbons of the benzene ring will resonate in the aromatic region, typically between δ 110 and 150 ppm. The two carbons at the ring fusion (C3a and C7a) will have distinct chemical shifts from the other four aromatic carbons (C4, C5, C6, C7). For the parent 1H-benzotriazole, these carbons appear in a similar range.[8]

-

Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region, shifted downfield due to the attachment of two electronegative groups (the benzotriazole nitrogen and the isocyano carbon).

-

Isocyano Carbon (-N≡C): The isocyano carbon is expected to have a characteristic chemical shift, which can be broad due to quadrupolar relaxation of the adjacent nitrogen atom.

Table 1: Summary of Expected NMR Data

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aromatic (C₄-H, C₅-H, C₆-H, C₇-H) | 7.0 - 8.5 | Multiplets |

| ¹H | Methylene (-CH₂-) | Downfield singlet | Singlet |

| ¹³C | Aromatic (C₄, C₅, C₆, C₇, C₃ₐ, C₇ₐ) | 110 - 150 | Multiple signals |

| ¹³C | Methylene (-CH₂-) | Downfield signal | Single signal |

| ¹³C | Isocyano (-N≡C) | Characteristic downfield signal | Single signal |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of 1-(Isocyanomethyl)-1H-benzotriazole is expected to show several characteristic absorption bands.

-

Isocyano Group (-N≡C) Stretch: This is the most diagnostic peak for this molecule. The isocyanide stretching vibration typically appears as a strong, sharp band in the region of 2150-2100 cm⁻¹.

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring will be observed above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹.

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: The stretching vibration of the C-N bond between the methylene group and the benzotriazole ring will likely appear in the 1300-1100 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will be present in the 900-675 cm⁻¹ region, and their pattern can give clues about the substitution pattern.

Table 2: Summary of Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Isocyano (-N≡C) | Stretch | 2150 - 2100 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-N | Stretch | 1300 - 1100 | Medium |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z value corresponding to the molecular weight of the compound, which is approximately 158.16. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₆N₄).

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Key expected fragmentations include:

-

Loss of the isocyano group (-NC): A fragment corresponding to the loss of the isocyano group (mass 27) would result in a peak at m/z 131.

-

Formation of the benzotriazolyl cation: Cleavage of the N-CH₂ bond could lead to the formation of the benzotriazolyl cation or a related fragment.

-

Loss of N₂: A characteristic fragmentation of the benzotriazole ring is the loss of a molecule of nitrogen (N₂), with a mass of 28.

-

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of benzotriazole derivatives. The specific parameters should be optimized based on the instrument and the sample.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(Isocyanomethyl)-1H-benzotriazole in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the ¹³C spectrum.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe (for techniques like electron ionization) or by dissolving it in a suitable solvent and introducing it via an infusion pump or an LC system (for techniques like electrospray ionization).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300) to observe the molecular ion and key fragment ions.

Visualization of Key Structural Features and Spectroscopic Correlations

Caption: Key structural features of 1-(Isocyanomethyl)-1H-benzotriazole and their corresponding spectroscopic signals.

Conclusion

The spectroscopic data for 1-(Isocyanomethyl)-1H-benzotriazole are consistent with its proposed structure. The combination of NMR, IR, and Mass Spectrometry provides a comprehensive characterization of this important synthetic intermediate. The key diagnostic features are the isocyanide stretch in the IR spectrum, the distinct signals for the methylene and aromatic protons in the ¹H NMR spectrum, and the molecular ion peak in the mass spectrum. This technical guide serves as a valuable resource for scientists working with this compound, facilitating its unambiguous identification and use in further research and development.

References

-

Katritzky's N¹-alkynyl benzotriazole synthesis. ResearchGate. Available at: [Link].

-

1-(Isocyanomethyl)-1H-benzotriazole. PubChem. Available at: [Link].

- Katritzky, A. R., Rachwał, S., & Rachwal, B. (1987). The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles. Journal of The Chemical Society-perkin Transactions 1, 791-797.

- Katritzky, A. R., Yannakopoulou, K., Lue, P., Rasala, D., & Urogdi, L. (1989). The Chemistry of N-Substituted Benzotriazoles. Part 14. Novel Routes to Secondary and Tertiary Amines and to N,N-Disubstituted Hydroxylamines. Journal of the Chemical Society, Perkin Transactions 1, (2), 225-233.

- Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409-548.

- Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210-8213.

-

Copies of 1H, 13C, 19F NMR spectra. Available at: [Link].

- Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678.

-

1H-Benzotriazole. PubChem. Available at: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Properties and Synthetic Utility of N-Substituted Benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 4. 1-(Isocyanomethyl)-1H-benzotriazole | C8H6N4 | CID 3832111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles | Semantic Scholar [semanticscholar.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Benzotriazole(95-14-7) 13C NMR [m.chemicalbook.com]

The Role of 1-(Isocyanomethyl)-1H-benzotriazole in Ugi Reactions: A Mechanistic and Methodological Guide

Abstract

The Ugi four-component reaction (Ugi-4CR) stands as a cornerstone of multicomponent reaction chemistry, prized for its efficiency in generating complex molecular scaffolds from simple starting materials. A significant advancement in this field is the use of "convertible isocyanides," which introduce functionalities that can be unmasked or transformed in post-Ugi modifications, thereby expanding the synthetic utility of the reaction. This technical guide provides an in-depth exploration of the mechanism and application of 1-(isocyanomethyl)-1H-benzotriazole, a versatile convertible isocyanide, in Ugi-type reactions. We will dissect its unique function, particularly in the Ugi-tetrazole reaction, detailing the reaction pathway, the strategic role of the benzotriazole moiety as a cleavable group, and provide field-proven experimental protocols for researchers in organic synthesis and drug discovery.

Introduction: The Ugi Reaction and the Advent of Convertible Isocyanides

The classical Ugi four-component reaction is a powerful one-pot synthesis that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[1][2] The reaction proceeds through a generally accepted mechanism initiated by the formation of an imine from the carbonyl compound and the amine. The isocyanide then undergoes an α-addition to the iminium ion (formed by protonation of the imine), generating a nitrilium ion intermediate. This reactive species is subsequently trapped by the carboxylate anion, and an irreversible Mumm rearrangement yields the final bis-amide product.[3][4]

The immense value of the Ugi reaction lies in its ability to rapidly generate diverse libraries of peptide-like molecules.[5] However, the secondary amide derived from the isocyanide component is notoriously stable, limiting options for further derivatization at this position. To overcome this limitation, the concept of "convertible isocyanides" was introduced.[6] These reagents are designed with a latent functionality or a cleavable group, allowing the robustly formed amide to be transformed into other useful moieties, such as primary amides, carboxylic acids, or esters, after the Ugi condensation. This strategy significantly enhances the structural diversity accessible through Ugi chemistry, making it a vital tool for complex molecule synthesis and drug development.[7][8]

1-(Isocyanomethyl)-1H-benzotriazole (BetMIC): A Convertible Isocyanide

Among the array of convertible isocyanides, 1-(isocyanomethyl)-1H-benzotriazole, often abbreviated as BetMIC, has emerged as a highly effective reagent.[6] Its utility stems from the unique properties of the benzotriazole group, which is well-established in synthetic chemistry as an excellent leaving group.[9][10] In the context of the Ugi reaction, BetMIC functions as a synthetic equivalent of isocyanomethane, but in a more stable, solid form. After its incorporation into the Ugi adduct, the N-(benzotriazol-1-ylmethyl) amide group can be readily cleaved under acidic conditions.

This guide focuses on the application of BetMIC in the Ugi-tetrazole reaction, a significant variation of the classical Ugi reaction where the carboxylic acid is replaced by an azide source (commonly trimethylsilyl azide, TMSN₃) and an acid. In this variant, the intermediate nitrilium ion is trapped by the azide anion, which then undergoes an intramolecular cyclization to form a 1,5-disubstituted tetrazole ring.[6][11] The use of BetMIC in this reaction provides a straightforward route to α-aminomethyl tetrazoles, which are important isosteres of α-amino acids in medicinal chemistry.[6][11]

Mechanism of Action: A Two-Stage Process

The utility of 1-(isocyanomethyl)-1H-benzotriazole in the Ugi-tetrazole reaction can be understood as a two-stage process: the initial multicomponent condensation followed by a post-Ugi cleavage.

Stage 1: The Ugi-Tetrazole Four-Component Reaction (UT-4CR)

The first stage follows the established mechanism of the Ugi-tetrazole reaction. The key steps are:

-

Imine Formation: The aldehyde (or ketone) and the amine condense to form an imine, with the loss of a water molecule.

-

Iminium Ion Formation: The imine is protonated, typically by hydrazoic acid (HN₃) formed in situ from TMSN₃ and a protic solvent like methanol, to generate a reactive iminium ion.

-

α-Addition of BetMIC: The nucleophilic isocyanide carbon of BetMIC attacks the electrophilic iminium ion.

-

Nitrilium Ion Formation: This addition results in the formation of a nitrilium ion intermediate.

-

Azide Trapping and Cyclization: The azide anion (N₃⁻) attacks the nitrilium ion, and the resulting intermediate undergoes a rapid, irreversible 1,5-dipolar cyclization to form the stable 1,5-disubstituted tetrazole ring.

The product of this stage is an N-(benzotriazol-1-ylmethyl) substituted α-aminomethyl tetrazole. The benzotriazole moiety remains intact and is now part of the newly formed amide bond.

Figure 1: General workflow of the Ugi-Tetrazole reaction with BetMIC.

Stage 2: Post-Ugi Acidic Cleavage

The second stage is the defining feature of BetMIC's role as a convertible isocyanide. The Ugi-tetrazole adduct is treated with acid to cleave the N-(benzotriazol-1-ylmethyl) bond, liberating the desired α-aminomethyl tetrazole.[11]

The mechanism for this cleavage mirrors the acid-catalyzed hydrolysis of an amide, with the key difference being the excellent leaving group ability of protonated benzotriazole.

-

Protonation: The carbonyl oxygen of the amide is protonated by the acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen of the benzotriazolylmethyl group.

-

Elimination of Benzotriazole: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the N-protonated benzotriazole as a stable leaving group. This step is irreversible and drives the reaction to completion.

-

Deprotonation: The resulting protonated primary amide is deprotonated to yield the final α-aminomethyl tetrazole product.

Figure 2: Mechanism of the post-Ugi acidic cleavage of the benzotriazole group.

This two-stage sequence allows for the formal use of ammonia in the Ugi-tetrazole reaction, yielding a primary amide product that would be difficult to obtain directly due to the multiple reactivity of ammonia under Ugi conditions.[11]

Experimental Methodologies and Data

The following protocols are representative of the procedures described in the literature for the synthesis and cleavage of BetMIC-derived Ugi adducts.[6][11]

General Protocol for Ugi-Tetrazole Reaction with BetMIC

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

Amine (1.0 mmol)

-

1-(Isocyanomethyl)-1H-benzotriazole (BetMIC) (1.0 mmol)

-

Azidotrimethylsilane (TMSN₃) (1.2 mmol)

-

Methanol (MeOH) (2-4 mL)

Procedure:

-

To a vial, add the amine (1.0 mmol), the aldehyde or ketone (1.0 mmol), 1-(isocyanomethyl)-1H-benzotriazole (1.0 mmol), and methanol (2-4 mL).

-

Stir the mixture for 10 minutes at room temperature.

-

Add azidotrimethylsilane (1.2 mmol) to the mixture.

-

Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the N-(benzotriazol-1-ylmethyl) substituted α-aminomethyl tetrazole.

General Protocol for Acidic Cleavage of the Benzotriazole Group

Materials:

-

N-(benzotriazol-1-ylmethyl) Ugi adduct (1.0 mmol)

-

Hydrochloric acid (HCl) (e.g., 2M solution)

-

Suitable solvent (e.g., Dioxane, Tetrahydrofuran (THF))

Procedure:

-

Dissolve the Ugi adduct (1.0 mmol) in a suitable solvent such as dioxane.

-

Add an excess of aqueous hydrochloric acid (e.g., 2-4 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

-

Monitor the cleavage by TLC or LC-MS until the starting material is consumed.

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final α-aminomethyl tetrazole.

Representative Yields

The use of BetMIC in the Ugi-tetrazole reaction followed by acidic cleavage is a robust method with generally good to excellent yields across a range of substrates.

| Entry | Aldehyde/Ketone | Amine | Ugi Adduct Yield (%) | Cleaved Product Yield (%) |

| 1 | Benzaldehyde | Pyrrolidine | 85 | ~95 |

| 2 | Cyclohexanone | Morpholine | 82 | ~95 |

| 3 | Isobutyraldehyde | Piperidine | 91 | ~95 |

| 4 | 4-Chlorobenzaldehyde | Cyclohexylamine | 78 | ~95 |

Table 1: Representative yields for the two-stage synthesis of α-aminomethyl tetrazoles using BetMIC. Yields are approximate and based on literature reports.[6][11]

Conclusion and Outlook

1-(Isocyanomethyl)-1H-benzotriazole (BetMIC) serves as a powerful convertible isocyanide in the Ugi-tetrazole reaction, providing a reliable and high-yielding pathway to α-aminomethyl tetrazoles. Its mechanism of action leverages the well-known stability of the Ugi-tetrazole adduct and the excellent leaving group ability of the benzotriazole moiety. This two-stage approach effectively circumvents the challenges associated with using ammonia directly in multicomponent reactions, thereby unlocking access to primary amide-containing scaffolds with high structural diversity. For researchers, scientists, and drug development professionals, the BetMIC methodology represents a strategic tool for the efficient construction of complex, isosteric analogues of α-amino acids, which are of significant interest in the design of novel therapeutics.

References

-

Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970–2042. [Link]

-

Varadi, A., Palmer, T. C., Dardashti, R. N., & Majumdar, S. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]

-

Wikipedia contributors. (2023). Ugi reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Dömling, A., Beck, B., & Magnin-Lachaux, M. (2006). 1-Isocyanomethylbenzotriazole and 2,2,4,4-Tetramethylbutylisocyanide—Cleavable Isocyanides Useful for the Preparation of α-Aminomethyl Tetrazoles. Tetrahedron Letters, 47(25), 4289-4291. (Note: A direct clickable link to the full text may require a subscription. The abstract is widely available). [Link]

-

Neochoritis, C. G., Stotani, S., Mishra, B., & Dömling, A. (2017). Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction. ACS Combinatorial Science, 19(12), 791-799. [Link]

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

-

Katritzky, A. R., et al. (2010). Benzotriazole: A Versatile Synthetic Auxiliary. Chemical Reviews, 110(3), 1506-1571. (This is a general review on benzotriazole chemistry). [Link]

-

Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386. [Link]

-

El Kaim, L., & Grimaud, L. (2009). Beyond the Ugi reaction: multicomponent approaches towards carboxylic acid derivatives. Tetrahedron, 65(12), 2153-2171. [Link]

-

Sharma, V., et al. (2021). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 9, 731587. [Link]

-

Sunderhaus, J. D., & Martin, S. F. (2009). Applications of multicomponent reactions to the synthesis of diverse heterocyclic scaffolds. Chemistry–A European Journal, 15(6), 1300-1308. [Link]

-

Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409-548. [Link]

-

Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]

-

de Meijere, A., von Zezschwitz, P., & Nüske, H. (2005). New sequential and domino reactions in organic synthesis. Pure and Applied Chemistry, 77(7), 1133-1144. [Link]

-

Marcaccini, S., & Torroba, T. (2007). Isocyanide-based multicomponent reactions in the synthesis of nitrogen-containing heterocycles. Organic & Biomolecular Chemistry, 5(12), 1849-1858. [Link]

-

Hughes, D. L. (1993). The Mitsunobu reaction. Organic Reactions, 42, 335-656. (This reference details the utility of benzotriazole in other contexts, highlighting its leaving group potential). [Link]

-

Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-component condensation strategies for combinatorial library synthesis. Accounts of Chemical Research, 29(3), 123-131. [Link]

Sources

- 1. pharmacy.pitt.edu [pharmacy.pitt.edu]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diastereoselective One Pot Five-Component Reaction toward 4-(Tetrazole)-1,3-Oxazinanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-pot synthesis and biological evaluation of aspergillamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of 1-(Isocyanomethyl)-1H-benzotriazole: A Technical Guide for Researchers

For professionals in chemical synthesis, drug discovery, and materials science, the integrity of starting materials is paramount. 1-(Isocyanomethyl)-1H-benzotriazole, a versatile bifunctional reagent, offers unique synthetic possibilities due to its reactive isocyanate group and the stable benzotriazole moiety. However, its utility is intrinsically linked to its stability. This technical guide provides an in-depth analysis of the factors governing the stability of 1-(Isocyanomethyl)-1H-benzotriazole and outlines best practices for its storage and handling to ensure its viability in research and development.

Understanding the Dichotomous Nature of 1-(Isocyanomethyl)-1H-benzotriazole

The stability of 1-(Isocyanomethyl)-1H-benzotriazole is best understood by considering the distinct chemical personalities of its two core components: the highly reactive isocyanate group and the robust benzotriazole ring system.

-

The Isocyanate Group (-N=C=O): This functional group is the primary driver of the compound's reactivity and, consequently, its instability. Isocyanates are well-documented to be susceptible to reaction with nucleophiles, most notably water.[1][2] This sensitivity to moisture is a critical consideration for storage.

-

The Benzotriazole Ring: In contrast, the benzotriazole scaffold is a remarkably stable aromatic heterocycle.[3][4] Its fused benzene ring enhances its stability.[4] Benzotriazole and its derivatives are known for their thermal and photostability, which contributes to their use as UV absorbers and corrosion inhibitors.[3][5][6]

Therefore, the primary challenge in preserving the integrity of 1-(Isocyanomethyl)-1H-benzotriazole lies in protecting the electrophilic isocyanate group from degradation.

Key Factors Influencing Stability and Recommended Storage Protocols

Based on the inherent chemical properties of the molecule, several environmental factors can impact its shelf life. Adherence to the following storage protocols is crucial for maintaining the compound's purity and reactivity.

Moisture: The Primary Antagonist

The paramount concern for storing 1-(Isocyanomethyl)-1H-benzotriazole is the exclusion of moisture. The isocyanate group readily reacts with water in an irreversible process to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This not only consumes the active isocyanate but can also lead to pressure buildup in sealed containers due to gas evolution.

Experimental Protocol for Moisture-Free Storage:

-

Container Selection: Always store the compound in its original, tightly sealed container. If transferring to a different vessel, use a clean, dry, amber glass bottle with a tight-fitting cap, preferably with a PTFE liner.

-

Inert Atmosphere: For long-term storage, it is best practice to flush the container with a dry, inert gas such as nitrogen or argon before sealing. This displaces any ambient moisture and oxygen.

-

Desiccation: Store the container within a desiccator containing a suitable desiccant like silica gel or calcium chloride. Regularly check and regenerate or replace the desiccant.

Temperature: Balancing Reactivity and Physical State

Temperature control is another critical factor. While some sources suggest storage at room temperature, refrigerated conditions are generally recommended to minimize any potential degradation pathways.[7]

-

Recommended Storage Temperature: 2-8°C.[7] This temperature range slows down potential side reactions without causing the compound to freeze, which could introduce moisture through condensation upon thawing.

-

Avoid High Temperatures: Elevated temperatures can accelerate the degradation of the isocyanate group and may promote unwanted side reactions.[1]

Data Summary: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[7] | Minimizes degradation and side reactions. |

| Atmosphere | Dry, Inert (Nitrogen or Argon) | Prevents reaction of the isocyanate group with moisture and oxygen. |

| Light | Protect from light | The benzotriazole moiety, while generally photostable, can be sensitive to UV light under certain conditions. |

| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and light exposure. |

Light Exposure

While the benzotriazole ring itself is known for its photostability, it is prudent to protect 1-(Isocyanomethyl)-1H-benzotriazole from light.[5][8] UV radiation can potentially provide the activation energy for unwanted side reactions. Storing the compound in an amber bottle and in a dark location, such as a refrigerator or a designated chemical storage cabinet, is a simple and effective preventative measure.

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process and workflow for the proper handling and storage of 1-(Isocyanomethyl)-1H-benzotriazole to ensure its long-term stability.

Caption: Decision workflow for storage and handling.

Potential Degradation Pathways and Consequences

Improper storage can lead to the degradation of 1-(Isocyanomethyl)-1H-benzotriazole, primarily through two pathways involving the isocyanate group:

-

Hydrolysis: Reaction with water to form an amine and carbon dioxide. This is the most common degradation route.

-

Oligomerization/Polymerization: In the presence of certain catalysts or at elevated temperatures, isocyanates can self-react to form dimers, trimers, or polymers.

The consequences of using a degraded sample are significant. A lower concentration of the active isocyanate will lead to reduced yields, incomplete reactions, and the introduction of impurities into the reaction mixture, complicating purification and potentially leading to misleading experimental results.

Conclusion: A Proactive Approach to a Reactive Reagent

The utility of 1-(Isocyanomethyl)-1H-benzotriazole as a synthetic building block is undeniable. However, its reactive nature necessitates a proactive and informed approach to its storage and handling. By understanding the inherent instability of the isocyanate functionality and implementing stringent protocols to protect it from moisture and elevated temperatures, researchers can ensure the long-term integrity of this valuable reagent. Adherence to the guidelines outlined in this document will empower scientists to achieve reproducible and reliable results in their synthetic endeavors.

References

- 1. eureka.patsnap.com [eureka.patsnap.com]

- 2. icheme.org [icheme.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. chemimpex.com [chemimpex.com]

The Solubility Profile of 1-(Isocyanomethyl)-1H-benzotriazole: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1-(Isocyanomethyl)-1H-benzotriazole, a versatile reagent in organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and overall process efficiency, this document synthesizes available data, theoretical principles, and practical insights to offer a comprehensive resource for researchers, chemists, and professionals in drug development. The guide covers the molecular basis of its solubility, presents a qualitative solubility profile in common organic solvents, and details a robust experimental protocol for solubility determination.

Introduction: The Synthetic Versatility of 1-(Isocyanomethyl)-1H-benzotriazole

1-(Isocyanomethyl)-1H-benzotriazole, also known as (1H-Benzotriazol-1-yl)methyl isocyanide, is a unique bifunctional reagent that combines the structural features of a benzotriazole moiety and a reactive isocyanide group.[1] This combination makes it a valuable building block in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, for the efficient synthesis of complex molecules and heterocyclic scaffolds.[2][3] Its applications span from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials.[1]

The successful application of this reagent is intrinsically linked to its solubility in the reaction medium. Proper solvent selection is paramount for achieving optimal reaction rates, facilitating the isolation of products, and ensuring the scalability of synthetic processes. This guide aims to provide a detailed understanding of the solubility of 1-(Isocyanomethyl)-1H-benzotriazole to aid chemists in its effective utilization.

Molecular Structure and its Implications for Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of 1-(Isocyanomethyl)-1H-benzotriazole features several key functional groups that dictate its solubility behavior:

-

Benzotriazole Ring: This fused aromatic heterocyclic system is inherently polar due to the presence of three nitrogen atoms. It can participate in dipole-dipole interactions and potentially hydrogen bonding (as an acceptor). The aromatic nature also allows for π-π stacking interactions.

-

Isocyanide Group (-N≡C): The isocyanide functional group is highly polar and can act as a hydrogen bond acceptor.

-

Methylene Linker (-CH2-): This nonpolar linker provides some flexibility to the molecule.

Overall, the molecule possesses a significant degree of polarity, suggesting a preference for polar solvents. The "like dissolves like" principle predicts that 1-(Isocyanomethyl)-1H-benzotriazole will exhibit greater solubility in solvents that can engage in polar interactions.

Solubility Profile in Common Organic Solvents

Table 1: Qualitative Solubility of 1-(Isocyanomethyl)-1H-benzotriazole

| Solvent Class | Common Solvents | Expected Solubility | Rationale and Supporting Evidence |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble | Explicitly stated to be soluble in DMSO.[4] The high polarity of these solvents effectively solvates the polar benzotriazole and isocyanide moieties. Benzotriazole is known to be soluble in DMF. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Soluble to Moderately Soluble | The ability of these solvents to act as hydrogen bond donors and acceptors facilitates interaction with the nitrogen atoms of the benzotriazole ring and the isocyanide group. Methanol is often used as a solvent in multicomponent reactions involving isocyanides.[3] Benzotriazole is soluble in alcohol. |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderately Soluble to Sparingly Soluble | These solvents are of moderate polarity and can engage in dipole-dipole interactions. Benzotriazole is soluble in chloroform. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Sparingly Soluble to Insoluble | THF, being more polar than diethyl ether, may show some limited solubility. The low polarity of diethyl ether makes it a poor solvent for this polar compound. |

| Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | While π-π stacking interactions are possible with the benzotriazole ring, the overall polarity of the molecule limits its solubility in these nonpolar solvents. Benzotriazole itself shows solubility in benzene and toluene. |

| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | The significant mismatch in polarity between the solute and these nonpolar solvents results in very poor solubility. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data in a specific solvent system, a standardized experimental protocol is essential. The following procedure outlines a reliable method for determining the solubility of 1-(Isocyanomethyl)-1H-benzotriazole.

Objective: To determine the solubility of 1-(Isocyanomethyl)-1H-benzotriazole in a given organic solvent at a specific temperature.

Materials:

-

1-(Isocyanomethyl)-1H-benzotriazole (solid, ≥97% purity)[5]

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)

Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of 1-(Isocyanomethyl)-1H-benzotriazole to a series of vials. b. Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into each vial. c. Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). d. Stir the suspensions vigorously using a magnetic stirrer for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Sample Collection and Preparation: a. After equilibration, stop the stirring and allow the excess solid to settle for at least 2 hours at the constant temperature. b. Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. c. Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved solid. d. Accurately weigh the filtered solution.

-

Quantification: a. Prepare a series of standard solutions of known concentrations of 1-(Isocyanomethyl)-1H-benzotriazole in the chosen solvent. b. Analyze the standard solutions using a calibrated HPLC (or other analytical) method to generate a calibration curve. c. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution, accounting for the dilution factor. b. Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Decision-making process for solvent selection.

-

For Multicomponent Reactions: Polar aprotic solvents like DMF and acetonitrile, or polar protic solvents like methanol and ethanol, are often good starting points. These solvents are known to facilitate Ugi and Passerini-type reactions.

-

Purification: The differential solubility of the starting material and the product can be exploited for purification. For instance, if the product is significantly less polar, precipitation by adding a nonpolar solvent like hexanes to a solution in a more polar solvent (e.g., dichloromethane or ethyl acetate) can be an effective purification strategy.

-

Safety and Environmental Considerations: When possible, greener solvents should be considered. The choice of solvent should always be made in conjunction with a thorough review of its safety data sheet (SDS) for handling and disposal information.

Conclusion

1-(Isocyanomethyl)-1H-benzotriazole is a polar molecule that exhibits good solubility in polar aprotic and polar protic solvents. This technical guide provides a foundational understanding of its solubility profile, which is crucial for its effective use in organic synthesis. The provided experimental protocol offers a framework for generating precise quantitative data, enabling chemists to make informed decisions for reaction optimization and process development. A systematic approach to solvent selection, considering reactant solubility, reaction compatibility, and downstream processing, will undoubtedly lead to more efficient and successful synthetic outcomes.

References

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Solubility test for Organic Compounds. (2024, September 24). [Link]

-

PubChem. 1-(Isocyanomethyl)-1H-benzotriazole. [Link]

-

PubChem. 1H-Benzotriazole. [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

ResearchGate. 1-Isocyanomethylbenzotriazole and 2,2,4,4-Tetramethylbutylisocyanide — Cleavable Isocyanides Useful for the Preparation of α-Aminomethyl Tetrazoles. [Link]

-

Solubility of Things. Benzotriazole. [Link]

-

Ataman Kimya. 1H-BENZOTRIAZOLE. [Link]

-

PubChem. 1H-Benzotriazole. [Link]

-

Encyclopedia.pub. (2023, May 10). Application of Isocyanide-Based Multicomponent Reactions. [Link]

Sources

The Advent and Utility of 1-(Isocyanomethyl)-1H-benzotriazole: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth exploration of 1-(Isocyanomethyl)-1H-benzotriazole, a versatile and valuable reagent in modern organic synthesis. We will delve into the historical context of its discovery, detail its synthesis and characterization, and extensively discuss its applications, particularly in the realm of isocyanide-based multicomponent reactions. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who seek to leverage this powerful tool in their work.

Introduction: The Convergence of Isocyanide and Benzotriazole Chemistry

The relentless pursuit of molecular diversity and complexity in organic synthesis has led to the development of powerful strategies, among which isocyanide-based multicomponent reactions (IMCRs) stand out. The Passerini and Ugi reactions, discovered in 1921 and 1959 respectively, exemplify the efficiency of IMCRs in rapidly assembling complex molecular scaffolds from simple starting materials.[1][2] These reactions have become indispensable tools in combinatorial chemistry and drug discovery.[3]

Concurrently, the benzotriazole moiety has established itself as a remarkably versatile synthetic auxiliary.[4][5] Its ability to act as a good leaving group, a proton donor/acceptor, and an electron-withdrawing/donating system has been exploited in a myriad of synthetic transformations.[4][5] The pioneering work of the late Professor Alan R. Katritzky and his research group extensively demonstrated the synthetic prowess of benzotriazole and its derivatives.[4][6][7]

It is at the confluence of these two rich fields of chemistry that 1-(Isocyanomethyl)-1H-benzotriazole emerges as a reagent of significant interest. This molecule ingeniously combines the reactive isocyanide functionality with the advantageous properties of the benzotriazole group, offering unique synthetic possibilities.

Discovery and Historical Context

The development of 1-(Isocyanomethyl)-1H-benzotriazole, often abbreviated as BetMIC, can be traced back to the systematic exploration of benzotriazole chemistry by the Katritzky group. Their research aimed at creating novel synthons that could facilitate complex molecular constructions.

The first documented synthesis of 1-(Isocyanomethyl)-1H-benzotriazole and its derivatives was reported by Alan R. Katritzky, Stanislaw Rachwal, and Boguslaw Rachwal in a 1989 publication in the Journal of the Chemical Society, Perkin Transactions 1.[8] This seminal work laid the foundation for the use of α-(benzotriazol-1-yl)alkyl isocyanides as valuable reagents in organic synthesis. The motivation behind their work was to develop new, stable, and versatile isocyanide reagents that could overcome some of the limitations of existing isocyanides, such as their often unpleasant odor and handling difficulties.

Synthesis and Characterization

1-(Isocyanomethyl)-1H-benzotriazole is prepared via a straightforward two-step process starting from benzotriazole, formaldehyde, and formamide, followed by dehydration.

Synthesis Pathway

The synthesis begins with the formation of the precursor, N-(1H-Benzotriazol-1-ylmethyl)formamide, from the reaction of benzotriazole, formaldehyde, and formamide.[8] This formamide is then dehydrated to yield the target isocyanide.[8]

Caption: Synthesis of 1-(Isocyanomethyl)-1H-benzotriazole.

Experimental Protocol: Synthesis of 1-(Isocyanomethyl)-1H-benzotriazole

Step 1: Synthesis of N-(1H-Benzotriazol-1-ylmethyl)formamide [8]

-

A mixture of benzotriazole (11.9 g, 0.1 mol), formamide (7.9 mL, 0.2 mol), and paraformaldehyde (3.0 g, 0.1 mol) in toluene (100 mL) is heated under reflux with a Dean-Stark trap for 3 hours.

-

The reaction mixture is cooled, and the resulting precipitate is filtered, washed with toluene, and dried to afford N-(1H-Benzotriazol-1-ylmethyl)formamide.

Step 2: Dehydration to 1-(Isocyanomethyl)-1H-benzotriazole [8]

-

To a stirred solution of N-(1H-Benzotriazol-1-ylmethyl)formamide (17.6 g, 0.1 mol) and triethylamine (42 mL, 0.3 mol) in dichloromethane (200 mL) at 0 °C, phosphorus oxychloride (9.3 mL, 0.1 mol) in dichloromethane (50 mL) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The mixture is poured into ice-water and extracted with dichloromethane.

-

The organic layer is washed with saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to give 1-(Isocyanomethyl)-1H-benzotriazole as a solid.

Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| CAS Number | 87022-42-2 | [4][8] |

| Molecular Formula | C₈H₆N₄ | [4][8] |

| Molecular Weight | 158.16 g/mol | [4][8] |

| Appearance | Light yellow to brown crystalline powder | [4] |

| Melting Point | 80-84 °C | [9] |

| ¹H NMR (CDCl₃) | δ 5.85 (s, 2H), 7.40-7.60 (m, 3H), 8.10 (d, 1H) | [8] |

| ¹³C NMR (CDCl₃) | δ 45.9, 109.8, 120.2, 124.6, 128.2, 133.0, 146.0, 158.5 (N≡C) | [8] |

| IR (KBr, cm⁻¹) | ~2150 (N≡C stretch) | [8] |

Reactivity and Applications in Organic Synthesis

Role in Passerini and Ugi Reactions

The Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR) are powerful methods for the synthesis of α-acyloxy amides and α-acylamino amides, respectively.[1][2] The use of 1-(Isocyanomethyl)-1H-benzotriazole in these reactions provides adducts where the benzotriazolylmethyl group can be readily removed, leading to primary amides.

Caption: Application in Passerini and Ugi Reactions.

Synthesis of Heterocycles

Beyond multicomponent reactions, 1-(Isocyanomethyl)-1H-benzotriazole is a valuable precursor for the synthesis of various heterocyclic systems. For instance, its reaction with aldehydes and ketones can afford oxazoles and 4-ethoxy-2-oxazolines, respectively.[10] Furthermore, it participates in cycloaddition reactions with electron-deficient alkenes to furnish pyrroles after the elimination of benzotriazole.[7]

Experimental Protocol: A Representative Ugi Reaction

This protocol describes a typical Ugi four-component reaction utilizing 1-(Isocyanomethyl)-1H-benzotriazole.

-

To a solution of an aldehyde (1.0 mmol) and an amine (1.0 mmol) in methanol (5 mL) is added a carboxylic acid (1.0 mmol).

-

The mixture is stirred at room temperature for 30 minutes.

-

1-(Isocyanomethyl)-1H-benzotriazole (1.0 mmol, 158 mg) is added, and the reaction mixture is stirred at room temperature for 24-48 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography to yield the Ugi adduct.

-

For the cleavage of the benzotriazole group, the Ugi adduct can be treated with a suitable nucleophile or reducing agent, depending on the specific substrate.

Conclusion

1-(Isocyanomethyl)-1H-benzotriazole, a creation from the insightful work of the Katritzky group, stands as a testament to the power of combining well-established chemical principles to forge novel and highly useful synthetic tools. Its stability, ease of handling, and the cleavable nature of the benzotriazole group make it a superior choice of isocyanide for various synthetic endeavors, particularly in the construction of diverse molecular libraries through multicomponent reactions. This guide has provided a comprehensive overview of its history, synthesis, and applications, with the aim of inspiring its broader adoption within the chemical research community.

References

- 1. Passerini reaction - Wikipedia [en.wikipedia.org]

- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. Benzotriazol-1-ylalkyl isocyanides: versatile synthons for preparation of unsymmetrical formamidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Top 112 papers published in the topic of Isocyanide in 1989 [scispace.com]

Core Safety and Handling Protocols for 1-(Isocyanomethyl)-1H-benzotriazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety

In the landscape of modern drug discovery and organic synthesis, novel reagents like 1-(Isocyanomethyl)-1H-benzotriazole are indispensable tools. Its utility as a versatile building block, particularly in multicomponent reactions like the Ugi reaction for preparing amide libraries, is well-established.[1] However, its dual-functionality, combining the stable benzotriazole moiety with the highly reactive isocyanate group, necessitates a rigorous and informed approach to safety. This guide moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation, empowering researchers to not only follow protocols but to anticipate, assess, and mitigate risks proactively. The information herein is synthesized from material safety data sheets, chemical databases, and established best practices for handling analogous chemical structures.

Compound Profile and Physicochemical Properties

A foundational element of safe handling is a thorough understanding of the material's identity and physical characteristics.

| Property | Value | Source |

| IUPAC Name | 1-(isocyanomethyl)benzotriazole | [2] |

| Synonyms | 1H-Benzotriazol-1-ylmethyl isocyanide, (1H-Benzotriazol-1-yl)methyl Isocyanide | [3][4] |

| CAS Number | 87022-42-2 | [2][3] |

| Molecular Formula | C₈H₆N₄ | [2][3] |

| Molecular Weight | 158.16 g/mol | [2][3] |

| Appearance | Yellow to beige or orange crystalline powder | [3][5] |

| Melting Point | 80 - 84 °C | [3] |

| Purity | ≥ 97% (typically analyzed by HPLC) | [3][5] |

The Principle of Hazard by Analogy: Acknowledging Data Gaps

Specific, in-depth toxicological data for 1-(Isocyanomethyl)-1H-benzotriazole is limited. Therefore, a conservative safety posture is required, deriving hazard assessments from two primary sources:

-

The Benzotriazole Core: Benzotriazole and its derivatives are known to possess biological activity and can be harmful if ingested or inhaled.[6][7]

-

The Isocyanate Functional Group (-N=C=O): Isocyanates as a class are potent respiratory and skin sensitizers and are highly reactive towards nucleophiles, including water.

This guide is built upon this principle, ensuring that the highest standards of safety are applied by considering the potential hazards of both constituent parts.

Comprehensive Hazard Assessment

Based on the Globally Harmonized System (GHS) classifications available for this compound, the primary hazards are acute toxicity and irritation.[2]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

Toxicological Rationale:

-

Inhalation: The isocyanate group can react with moisture in the respiratory tract, causing irritation and potentially leading to respiratory sensitization (chemical asthma). The fine powder form of the solid increases the risk of aerosolization.[2]

-

Skin Contact: The compound is a known skin irritant and is harmful upon contact.[2] Prolonged exposure could lead to dermal sensitization due to the isocyanate moiety.

-

Eye Contact: Direct contact with the powder can cause serious irritation.[2][8]

-

Ingestion: It is classified as harmful if swallowed, with potential for systemic effects.[2]

Reactivity Hazards:

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and bases.[8][9] The isocyanate group will react exothermically with alcohols, amines, and water, producing CO₂ gas. This can cause pressure buildup in sealed containers.

-

Conditions to Avoid: Keep away from moisture and high temperatures.[9][10]

The Hierarchy of Controls: A Systematic Safety Workflow

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures first.

Caption: A workflow for systematic risk assessment and the application of safety controls.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the material in a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains dust and vapors at the source, preventing inhalation and minimizing contamination of the general lab environment.

Administrative Controls: Codifying Safe Practices

-

Designated Areas: All work with 1-(Isocyanomethyl)-1H-benzotriazole should be restricted to a designated area within a laboratory, clearly marked with hazard warnings.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all users. This SOP should include procedures for weighing, reaction setup, workup, and emergency response.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before beginning work.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection.

-

Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required when handling the solid or solutions.[8][9]

-

Hand Protection: Wear nitrile gloves. Given the compound's reactivity, it is crucial to double-glove when handling larger quantities. Always inspect gloves before use and wash hands thoroughly after removal.[8][11]

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[9]

-

Respiratory Protection: While a fume hood should make this unnecessary, a NIOSH-approved respirator with particulate filters may be required for emergency situations or if there is a potential for exposure outside of a fume hood.[8]

Standard Operating Protocols

Protocol for Weighing and Dispensing Solid

-

Preparation: Don all required PPE (face shield, goggles, double gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place an analytical balance, weighing paper, spatula, and a pre-labeled, sealable container for the reagent inside the fume hood.

-

Dispensing: Carefully open the stock container inside the hood. Use a clean spatula to transfer the desired amount of the yellow/beige powder to the weighing paper.[3] Avoid generating dust.

-

Containment: Immediately and securely close the main stock container. Transfer the weighed solid to its destination container.

-

Cleanup: Carefully fold the weighing paper and dispose of it, along with the outer pair of gloves, into a designated solid hazardous waste container located within the fume hood.

-